molecular formula C10H8ClN3O2 B2428188 1-(2-chloro-4-nitrophenyl)-4-methyl-1H-pyrazole CAS No. 1174886-67-9

1-(2-chloro-4-nitrophenyl)-4-methyl-1H-pyrazole

Cat. No.: B2428188
CAS No.: 1174886-67-9
M. Wt: 237.64
InChI Key: OIQRWYOKOGRJAU-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-4-methyl-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a 2-chloro-4-nitrophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4-nitrophenyl)-4-methyl-1H-pyrazole typically involves the reaction of 2-chloro-4-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-nitrophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Nucleophilic Substitution: Products include substituted pyrazoles with various functional groups.

    Reduction: The major product is 1-(2-amino-4-nitrophenyl)-4-methyl-1H-pyrazole.

    Oxidation: The major product is 1-(2-chloro-4-nitrophenyl)-4-carboxy-1H-pyrazole.

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)-4-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-nitrophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine: This compound shares the 2-chloro-4-nitrophenyl group but has a piperazine ring instead of a pyrazole ring.

    2-Chloro-4-nitrophenol: This compound lacks the pyrazole ring and methyl group but retains the 2-chloro-4-nitrophenyl structure.

Uniqueness: 1-(2-Chloro-4-nitrophenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the pyrazole ring allows for versatile chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-7-5-12-13(6-7)10-3-2-8(14(15)16)4-9(10)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQRWYOKOGRJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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